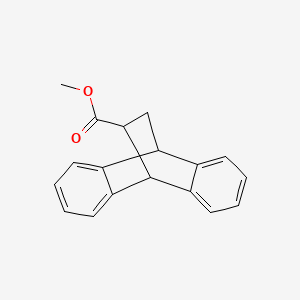
Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate
Übersicht
Beschreibung
Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate is an organic compound with the molecular formula C18H16O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a unique ethano bridge between the 9 and 10 positions of the anthracene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate can be achieved through a microwave-assisted reaction. In this method, anthracene and methyl acrylate are reacted in the presence of xylene as a solvent. The reaction mixture is irradiated in a modified commercial microwave oven at 1000 W for 6-8 minutes, resulting in a high yield of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the microwave-assisted synthesis provides a scalable and efficient route that could be adapted for larger-scale production. The use of microwave irradiation offers advantages such as reduced reaction times and improved yields compared to conventional heating methods.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate involves its interaction with molecular targets through its aromatic ring system and ester functional group. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylate
- Dimethyl trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate
- Trans-α,α,α′,α′-tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol
Comparison: Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to its analogs. The presence of the ethano bridge also contributes to its rigidity and stability, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
methyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-20-18(19)16-10-15-11-6-2-4-8-13(11)17(16)14-9-5-3-7-12(14)15/h2-9,15-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYKDWUMHKFUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C3=CC=CC=C3C1C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13294-86-5, 18916-93-3 | |
| Record name | methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013294865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC155438 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC122884 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














